molecular formula C5H8N2O2 B575517 methyl 4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 164928-01-2

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B575517
CAS No.: 164928-01-2
M. Wt: 128.131
InChI Key: KNZJIZGBGJCISJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate (CAS Registry Number: 101080-12-0) is a versatile dihydropyrazole ester that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound, with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol, belongs to the 4,5-dihydro-1H-pyrazole class, also known as pyrazolines . The core pyrazole structure is a privileged scaffold in pharmacological agent development, known for its wide spectrum of biological activities . Researchers utilize this specific methyl ester derivative as a key precursor in the synthesis of more complex, functionalized heterocyclic systems. Its structure features both an ester group and a basic pyrazoline ring, providing two distinct sites for chemical modification and further functionalization. The compound's reactivity allows for diversification into various substituted pyrazole derivatives, which are of significant interest in drug discovery projects . Pyrazole derivatives, in general, have demonstrated a remarkable range of biological properties in scientific literature, including anti-inflammatory, anticancer, antidiabetic, antioxidant, antimicrobial, and antidepressant activities . The dihydropyrazole core is particularly investigated for its potential in developing enzyme inhibitors and receptor ligands. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use and handle all chemical compounds with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-9-5(8)4-2-3-6-7-4/h3-4,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZJIZGBGJCISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Methyl Acetoacetate with Hydrazines

Methyl acetoacetate reacts with substituted hydrazines under acidic or neutral conditions to yield the target compound. For example, heating methyl acetoacetate with hydrazine hydrate in ethanol at reflux for 6–8 hours produces methyl 4,5-dihydro-1H-pyrazole-5-carboxylate in yields of 70–85%. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine and subsequent cyclization (Figure 1).

Optimization Notes :

  • Solvent : Ethanol or methanol enhances solubility and reaction homogeneity.

  • Catalyst : Acetic acid (5–10 mol%) accelerates cyclization by protonating the carbonyl group.

  • Temperature : Reflux conditions (78–80°C) are optimal for complete conversion.

Acylation of Enol Ethers

Acylation of enol ethers with activated acylating agents provides a regioselective route to pyrazoline carboxylates.

Ethyl Oxalyl Chloride-Mediated Acylation

Enol ethers derived from methyl vinyl ether react with ethyl oxalyl chloride in anhydrous chloroform at 0–35°C to form 4-methoxy-2-oxo-3-butenoic esters, which subsequently undergo cyclization with hydrazines. For instance, treating 4-methoxy-2-oxo-3-butenoic acid methyl ester with hydrazine hydrate in pyridine yields the target compound in 60–75% yield.

Key Advantages :

  • Regioselectivity : The electron-withdrawing methoxy group directs cyclization to the C-5 position.

  • Mild Conditions : Reactions proceed at ambient temperatures, minimizing side reactions.

Alkaline Cyclization of Maleic Acid Diesters

A patent-pending method employs maleic acid dimethyl ester and hydrazinopyridines under alkaline conditions to form sodium salts, which are then brominated or functionalized (Figure 2).

Synthesis of Sodium Intermediate

Maleic acid dimethyl ester reacts with 3-chloro-2-hydrazinopyridine in a sodium methoxide/methanol solution at 80–90°C, yielding a sodium carboxylate intermediate. This intermediate is isolated by solvent distillation and reacted with phosphorus oxybromide (POBr₃) in acetonitrile to introduce bromine at C-3.

Industrial Relevance :

  • Yield : 82–89% after two steps.

  • Scalability : Continuous flow reactors improve efficiency for large-scale production.

Esterification of Pyrazole Carboxylic Acids

For pyrazole derivatives already containing a carboxylic acid group, esterification with methanol offers a straightforward route.

Acid-Catalyzed Esterification

3-Hydroxy-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is treated with methanol in the presence of sulfuric acid (10 mol%) at reflux for 12 hours. This method achieves 65–78% conversion, though competing dehydration can reduce yields.

Challenges :

  • Byproducts : Dehydration to aromatic pyrazoles occurs at elevated temperatures (>100°C).

  • Mitigation : Lower temperatures (60–70°C) and molecular sieves to absorb water improve selectivity.

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

MethodStarting MaterialsConditionsYield (%)Reference
CyclocondensationMethyl acetoacetate, hydrazineEthanol, reflux, 8h70–85
Enol ether acylationMethyl vinyl ether, ethyl oxalyl chlorideChloroform, 0–35°C, 16h60–75
Alkaline cyclizationMaleic acid dimethyl ester, hydrazinopyridineMethanol/NaOMe, 80–90°C82–89
EsterificationPyrazole carboxylic acid, methanolH₂SO₄, reflux, 12h65–78

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, pyrazole derivatives can inhibit specific enzymes or receptors, leading to their therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the derivative .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Pyrazoline derivatives exhibit diversity in substituents and ester groups, significantly influencing their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Ester Group Substituents Key Features/Applications Reference
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate Methyl None (base structure) Intermediate for bioactive derivatives
Ethyl 1,3,4-triphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate Ethyl 1,3,4-Triphenyl Anticancer activity (WNT/β-catenin inhibition)
Ethyl 3-propionyl-4,5-dihydro-1H-pyrazole-5-carboxylate Ethyl 3-Propionyl Cycloaddition byproduct in cyclopropanation studies
Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate Ethyl 3-Bromo, 1-(3-chloro-2-pyridinyl) Insecticidal agent
Methyl 5-((tert-butoxycarbonyl)amino)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate Methyl 5-Boc-amino, 3-trifluoromethyl High-yield synthesis (92%) for peptide modifications
Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate Ethyl 5-Hydroxy, 1-isonicotinoyl, 3-methyl Antidiabetic and antioxidant properties

Impact of Ester Groups

  • Methyl Esters : Smaller and less lipophilic than ethyl esters, methyl esters (e.g., this compound) are often intermediates in drug synthesis. They exhibit faster hydrolysis rates under basic conditions, enhancing reactivity in further functionalization .
  • Ethyl Esters : Ethyl derivatives (e.g., ethyl 1,3,4-triphenylpyrazole-5-carboxylate) provide enhanced stability and lipophilicity, favoring pharmacokinetic properties in anticancer agents .

Substituent Effects on Bioactivity

  • Aromatic Substituents : Triphenyl groups (as in ) enhance π-π stacking interactions with biological targets, improving anticancer potency.
  • Electron-Withdrawing Groups : Bromo and chloro substituents (e.g., ) increase electrophilicity, critical for covalent binding in insecticidal activity.
  • Hydrophilic Groups : Hydroxyl and carboximidamide moieties (e.g., ) improve solubility and hydrogen-bonding capacity, relevant for antidiabetic applications.

Biological Activity

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a notable compound within the pyrazole class, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C6_6H8_8N2_2O2_2 and a molecular weight of approximately 170.1659 g/mol. The compound features a five-membered pyrazole ring containing two nitrogen atoms and a carboxylate group, which contributes to its reactivity and biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have reported that derivatives of this compound inhibit the growth of pathogens such as E. coli and Aspergillus niger, suggesting its potential use in treating infections .

3. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have screened pyrazole derivatives against different cancer cell lines, revealing significant cytotoxic effects. For instance, compounds derived from this scaffold have shown IC50_{50} values as low as 0.39 μM against HCT116 cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Many pyrazole derivatives inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways that regulate growth and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX and cytokine production,
AntimicrobialEffective against E. coli and Aspergillus niger ,
AnticancerIC50_{50} values as low as 0.39 μM for HCT116

Case Study: Anticancer Screening

In a recent study by Wei et al., various pyrazole derivatives were synthesized and screened for their anticancer properties against A549 lung cancer cells. Among them, one derivative exhibited an IC50_{50} value of 26 µM, demonstrating significant growth inhibition . This highlights the therapeutic potential of this compound in oncology.

Q & A

Q. What are the common synthetic routes for methyl 4,5-dihydro-1H-pyrazole-5-carboxylate derivatives, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters with hydrazines or hydrazides. For example, ethyl acetoacetate reacts with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole esters, followed by hydrolysis to carboxylic acids . Optimization focuses on solvent polarity (e.g., ethanol or THF), temperature (reflux conditions), and catalysts (e.g., acetic acid for cyclization efficiency). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent positions and diastereotopic protons in the dihydropyrazole ring. For example, coupling constants (JJ) distinguish cis/trans configurations .
  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks. For instance, the crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed a puckered pyrazole ring and intermolecular C–H···O interactions .
  • IR Spectroscopy: Confirms carbonyl (C=O) and NH stretching vibrations, with typical C=O absorption near 1700 cm1^{-1} .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in this compound derivatives?

  • Methodological Answer:
  • Crystallography: Provides experimental bond lengths and angles, which are compared with DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p) basis sets). Discrepancies >0.05 Å indicate potential crystal packing effects .
  • Electron Density Maps: Identify regions of steric strain, such as substituent crowding in the 4,5-dihydro region, which may influence reactivity .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-π stacking in aryl-substituted derivatives) to explain stability trends .

Q. What strategies address discrepancies between computational predictions and experimental spectral data for pyrazole-carboxylate derivatives?

  • Methodological Answer:
  • Solvent Correction in DFT: Incorporate polarizable continuum models (PCM) to simulate solvent effects on NMR chemical shifts. For example, DMSO solvent shifts NH protons upfield by ~0.5 ppm compared to gas-phase calculations .
  • Vibrational Frequency Scaling: Apply empirical scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align computed IR frequencies with experimental data .
  • Conformational Sampling: Use molecular dynamics (MD) to explore rotameric states of ester groups, which may explain split signals in 1^1H NMR .

Q. How is this compound utilized as a building block in fused heterocyclic systems?

  • Methodological Answer:
  • Thieno-Pyrazole Synthesis: React with elemental sulfur or Lawesson’s reagent to form thieno[2,3-c]pyrazoles via sulfur insertion at the 4,5-dihydro position .
  • Triazepine Formation: Condensation with thioureas or hydrazines under microwave irradiation yields pyrazolo[5,1-d][1,2,5]triazepines, with regioselectivity controlled by substituent electronic effects .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling of brominated derivatives with aryl boronic acids introduces biaryl motifs for drug discovery .

Data Contradiction Analysis

Q. Why do some this compound derivatives exhibit unexpected bioactivity despite low computed binding affinities?

  • Methodological Answer:
  • Metabolite Activation: Prodrug derivatives (e.g., ester hydrolysis to carboxylic acids) may enhance binding to target enzymes like COX-2, which is not captured in docking studies using the parent ester .
  • Off-Target Effects: Molecular docking may prioritize interactions with the pyrazole core, while experimental assays reveal activity via allosteric sites influenced by substituents (e.g., 4-nitrophenyl groups in isoxazole hybrids) .
  • Aggregation Effects: Nano- or microaggregates in solution may enhance cellular uptake, bypassing single-molecule affinity predictions .

Methodological Tables

Table 1: Key Synthetic Parameters for Pyrazole-Carboxylate Derivatives

ParameterOptimization StrategyImpact on Yield/PurityReference
SolventEthanol (polar protic) vs. THFHigher yield in ethanol (85%)
TemperatureReflux (78°C) vs. RTReflux reduces reaction time
CatalystAcetic acid (5 mol%)Accelerates cyclization

Table 2: Comparison of Experimental vs. Computational Data for 5-Methyl-1-Phenyl Derivatives

PropertyExperimental ValueDFT-Predicted ValueDiscrepancy
C=O Bond Length (Å)1.2141.226+0.012
NH Stretch (cm1^{-1})32803345+65
Dihedral Angle (°)12.39.8-2.5

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